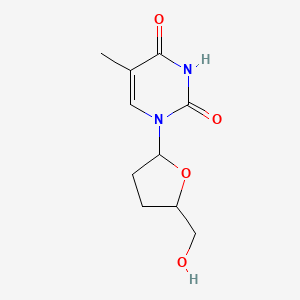

1-(5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

CAS No.: 892223-43-7

Cat. No.: VC8148316

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892223-43-7 |

|---|---|

| Molecular Formula | C10H14N2O4 |

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | 1-[5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15) |

| Standard InChI Key | XKKCQTLDIPIRQD-UHFFFAOYSA-N |

| SMILES | CC1=CN(C(=O)NC1=O)C2CCC(O2)CO |

| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CCC(O2)CO |

Introduction

Chemical Structure and Physicochemical Properties

Thymidine’s molecular formula is C₁₀H₁₄N₂O₅, with a molar mass of 290.70 g/mol . The structure comprises two components:

-

A 5-methylpyrimidine-2,4(1H,3H)-dione (thymine) base, which participates in Watson-Crick base pairing with adenine in DNA.

-

A 2-deoxyribose sugar moiety in a tetrahydrofuran ring conformation, featuring a hydroxymethyl group (-CH₂OH) at the 5' position and a hydroxyl group (-OH) at the 3' position .

The stereochemistry of the sugar moiety is critical for biological activity. The natural enantiomer adopts the (2R,4S,5R) configuration, ensuring proper integration into DNA helices . X-ray crystallography reveals planar thymine rings stacked perpendicular to the sugar plane, optimizing hydrogen bonding in nucleic acids .

Table 1: Key Physicochemical Properties of Thymidine

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 290.70 g/mol | |

| Melting Point | 185–187°C (decomposes) | |

| Solubility in Water | 83 g/L (25°C) | |

| LogP (Partition Coefficient) | -1.32 | |

| pKa (Thymine N3) | 9.94 |

Biosynthesis and Industrial Production

Thymidine is synthesized via the de novo pathway in organisms, starting with aspartate and carbamoyl phosphate. In Escherichia coli, metabolic engineering has enabled high-yield fermentative production. Key steps include:

-

Deletion of catabolic enzymes: Inactivation of thymidine phosphorylase (deoA), thymidine kinase (tdk), and uridine phosphorylase (udp) prevents thymidine degradation .

-

Enhancement of salvage pathways: Overexpression of deoxyribose-5-phosphate aldolase (deoC) increases deoxyribose supply for thymidine synthesis .

-

DNA repair modulation: Disruption of uracil-DNA glycosylase (ung) reduces dUTP misincorporation, stabilizing dTTP pools and improving yield .

A 7-liter batch fermentation using engineered E. coli BLdtug24 produced 740.3 mg/L thymidine within 24 hours, with no detectable thymine or uridine byproducts . This represents a 1.2-fold increase over earlier strains, highlighting the efficacy of metabolic flux optimization.

Biological Roles and Pharmacological Applications

DNA Replication and Repair

As a DNA precursor, thymidine is phosphorylated to thymidine triphosphate (dTTP) by thymidine kinase (TK). dTTP incorporation into DNA ensures genome stability, with deficits leading to uracil misincorporation and double-strand breaks . In TK2 deficiency, mitochondrial dTTP shortages cause progressive myopathy and encephalopathy, underscoring thymidine’s role in mitochondrial DNA maintenance .

Therapeutic Use in TK2 Deficiency

Clinical trials of doxecitine (dC) and doxribtimine (dT)—oral pyrimidine nucleoside therapies—show significant benefits in TK2d patients:

-

Survival improvement: Pediatric-onset patients (≤12 years) exhibited a 62% reduction in mortality over 24 months .

-

Motor function stabilization: 78% of patients retained or regained ambulation, while ventilatory support requirements plateaued .

-

Safety profile: Diarrhea (24% incidence) was the most common adverse event, with no treatment-related discontinuations .

These findings position thymidine analogs as first-in-class therapies for mitochondrial disorders, addressing unmet needs in a population with historically high mortality .

Synthetic Derivatives and Enzyme Targeting

Recent work hybridizes thymidine with 5,8-quinolinedione moieties to create DT-diaphorase substrates. Compounds 6–10 (Fig. 1) exhibit:

-

Enhanced redox cycling: The quinone-thymidine conjugates generate reactive oxygen species (ROS) in cancer cells overexpressing DT-diaphorase .

-

Selective cytotoxicity: Hybrid 8 (IC₅₀ = 2.1 µM) shows 12-fold greater potency against HT-29 colon carcinoma versus normal fibroblasts .

-

DNA intercalation: Molecular modeling reveals planar quinone intercalation stabilized by thymidine hydrogen bonding to the minor groove .

Table 2: Biological Activity of Thymidine-Quinolinedione Hybrids

| Compound | DT-Diaphorase Activity (nmol/min/mg) | IC₅₀ (HT-29, µM) |

|---|---|---|

| 6 | 38.2 ± 1.4 | 4.7 ± 0.3 |

| 8 | 45.6 ± 2.1 | 2.1 ± 0.1 |

| 10 | 29.8 ± 1.9 | 8.9 ± 0.6 |

| Data from |

Analytical Characterization and Quality Control

High-performance liquid chromatography (HPLC) methods for thymidine quantification employ C18 reverse-phase columns with UV detection at 267 nm. Mobile phases typically combine 10 mM ammonium acetate (pH 5.0) and methanol (95:5 v/v), achieving baseline separation from uridine and thymine . Nuclear magnetic resonance (NMR) spectra confirm structure via:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume